1-benzyl-3-bromo-5-methyl-1,2-dihydropyridin-2-one
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Overview
Description
1-Benzyl-3-bromo-5-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a benzyl group, and a methyl group attached to a dihydropyridinone ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-3-bromo-5-methyl-1,2-dihydropyridin-2-one typically involves the bromination of a precursor compound followed by cyclization. One common method involves the reaction of 2,3-dihydropyridine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality. Safety measures are also crucial due to the handling of bromine and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-bromo-5-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The presence of the dihydropyridinone ring allows for further cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinones, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
1-Benzyl-3-bromo-5-methyl-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 1-benzyl-3-bromo-5-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and the dihydropyridinone ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
1-Benzyl-5-bromo-3-hydrazonoindolin-2-one: Known for its anticancer properties.
5-Bromo-1-methyl-2(1H)-pyridinone: Used in various organic synthesis reactions.
Uniqueness: 1-Benzyl-3-bromo-5-methyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern and the presence of both a bromine atom and a benzyl group
Properties
CAS No. |
1908200-51-0 |
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Molecular Formula |
C13H12BrNO |
Molecular Weight |
278.14 g/mol |
IUPAC Name |
1-benzyl-3-bromo-5-methylpyridin-2-one |
InChI |
InChI=1S/C13H12BrNO/c1-10-7-12(14)13(16)15(8-10)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChI Key |
MFIKGUQEHZMYSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)C(=C1)Br)CC2=CC=CC=C2 |
Purity |
95 |
Origin of Product |
United States |
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